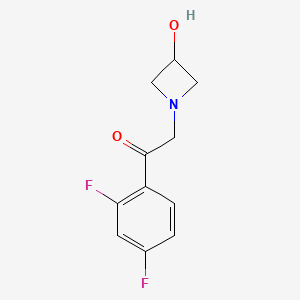
1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
描述
1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C₁₄H₁₄F₂NO₂. It is characterized by the presence of a difluorophenyl group and a hydroxyazetidinyl moiety, making it a unique and versatile molecule in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Condensation Reaction: The compound can be prepared by condensing 2,4-difluorophenylacetic acid with 3-hydroxyazetidine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Reduction Reaction: Another method involves the reduction of 1-(2,4-difluorophenyl)-2-(3-oxoazetidin-1-yl)ethan-1-one using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.
Substitution: Halogenated derivatives, in polar aprotic solvents like DMF or DMSO.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various halogenated or alkylated derivatives.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery.
Medicine: The compound and its derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic properties.
Industry: It is utilized in the production of advanced materials and polymers, contributing to the development of new technologies.
作用机制
The mechanism by which 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system .
相似化合物的比较
2,4-Difluorophenol: Similar in structure but lacks the azetidinyl group.
3-Hydroxyazetidine: Similar in structure but lacks the difluorophenyl group.
1-(2,4-Difluorophenyl)ethan-1-one: Similar but without the hydroxyazetidinyl group.
Uniqueness: 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one stands out due to its combination of difluorophenyl and hydroxyazetidinyl groups, which confer unique chemical and biological properties not found in its similar compounds.
属性
IUPAC Name |
1-(2,4-difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-7-1-2-9(10(13)3-7)11(16)6-14-4-8(15)5-14/h1-3,8,15H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYNZRDWYZUNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=C(C=C(C=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



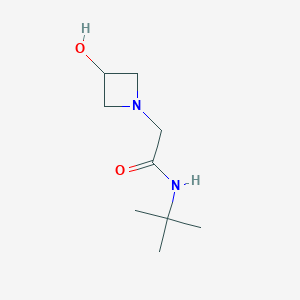
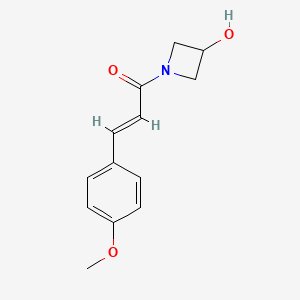
![N-[(oxan-4-yl)methyl]oxolan-3-amine](/img/structure/B1488785.png)
![[1-(2,4-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1488786.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1488788.png)
![2-[3-(hydroxymethyl)pyrrolidin-1-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1488790.png)
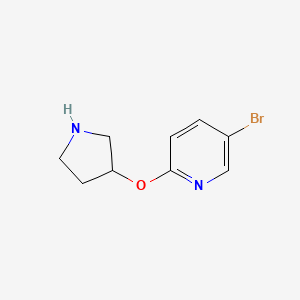
![1-[(oxan-4-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1488793.png)
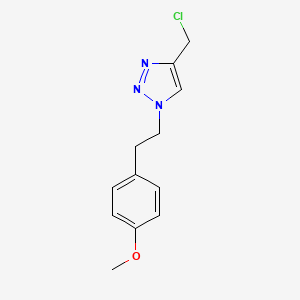
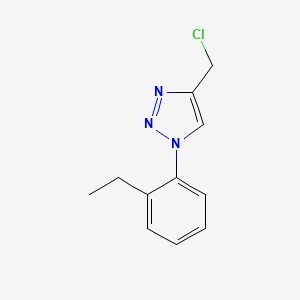
![1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one](/img/structure/B1488796.png)
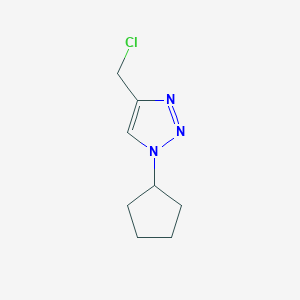
![{1-[(3,4-Dimethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1488800.png)
